REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[CH:4][C:5]2[O:9][CH:8]=[CH:7][C:6]=2[C:10]=1[CH3:11].FC1C(C)=C[C:16]2[O:20]C=CC=2C=1.BrN1[C:28](=[O:29])CCC1=O>C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.C(Cl)(Cl)(Cl)Cl>[CH3:28][O:29][CH:7]([O:20][CH3:16])[CH2:8][O:9][C:5]1[CH:4]=[CH:3][C:2]([F:1])=[C:10]([CH3:11])[CH:6]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1C=CC2=C(C=CO2)C1C
|
Name
|
|
Quantity
|
14.95 g
|
Type
|
reactant
|
Smiles
|
FC=1C(=CC2=C(C=CO2)C1)C
|
Name
|
|
Quantity
|
16.57 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
0.32 g
|
Type
|
catalyst
|
Smiles
|
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
375 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
crude product
|
Quantity
|
6.94 g
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux under the illumination of an 80 W flood lamp for 20 h
|
Duration
|
20 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
to give the crude product as an oil (24.0 g)
|
Type
|
CUSTOM
|
Details
|
purified by chromatography on silica (900 g)
|
Name
|
|
Type
|
product
|
Smiles
|
COC(COC1=CC(=C(C=C1)F)C)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |